molecular formula C14H11N5O2 B2547231 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione CAS No. 22724-47-6

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione

Cat. No.: B2547231
CAS No.: 22724-47-6
M. Wt: 281.275
InChI Key: KRRYGXCRJMPZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by its unique structure, which includes an indole moiety fused to a pteridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to control reaction parameters precisely. The industrial process aims to maximize yield, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-indolo[3,2-b]quinoxaline
  • 1,3-Dimethyl-1H-indolo[2,3-b]quinoxaline
  • 1,3-Dimethyl-1H-indolo[3,2-b]indole

Uniqueness

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-dimethyl-10H-indolo[3,2-g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-18-12-10(13(20)19(2)14(18)21)16-9-7-5-3-4-6-8(7)15-11(9)17-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRYGXCRJMPZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(C4=CC=CC=C4N3)N=C2C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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